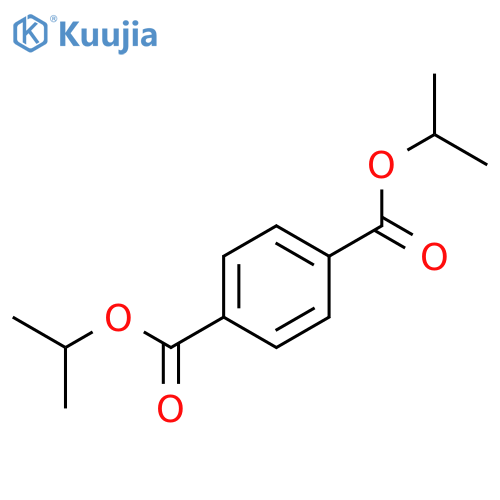Cas no 6422-84-0 (Diisopropyl terephthalate)

Diisopropyl terephthalate structure
商品名:Diisopropyl terephthalate
Diisopropyl terephthalate 化学的及び物理的性質
名前と識別子
-
- 1,4-Benzenedicarboxylicacid, 1,4-bis(1-methylethyl) ester
- dipropan-2-yl benzene-1,4-dicarboxylate
- 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester
- AC1L46U7
- AG-G-40860
- BRN 1981894
- CTK5C0948
- Diisopropyl terephthalate
- Diisopropyl-terephthalat
- SureCN701832
- terephthalic acid diisopropyl ester
- Terephthalsaeure-diisopropylester
- Terephthalsaeure-di-isopropylester
- Terephthalic acid, diisopropyl ester
- HWUDSKSILZNHRX-UHFFFAOYSA-N
- AS-58381
- DTXSID00214428
- 1,4-DIISOPROPYL BENZENE-1,4-DICARBOXYLATE
- AKOS027339762
- diisopropylterephthalate
- 6422-84-0
- 1,4-bis(propan-2-yl) benzene-1,4-dicarboxylate
- SCHEMBL701832
- 1-09-00-00375 (Beilstein Handbook Reference)
- F12028
-
- MDL: MFCD01682720
- インチ: 1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3
- InChIKey: HWUDSKSILZNHRX-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C([H])=C([H])C(C(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])=C([H])C=1[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1981894
計算された属性
- せいみつぶんしりょう: 250.12054
- どういたいしつりょう: 250.121
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 密度みつど: 1.078
- ふってん: 275.3°Cat760mmHg
- フラッシュポイント: 142.6°C
- 屈折率: 1.5
- PSA: 52.6
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Diisopropyl terephthalate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diisopropyl terephthalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149896-1g |
Diisopropyl terephthalate |
6422-84-0 | 97% | 1g |
$270.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739777-1g |
Diisopropyl terephthalate |
6422-84-0 | 98% | 1g |
¥585.00 | 2024-05-05 | |
| A2B Chem LLC | AB72887-250mg |
Terephthalic acid diisopropyl ester |
6422-84-0 | 95% | 250mg |
$223.00 | 2024-04-19 | |
| Ambeed | A237255-1g |
Diisopropyl terephthalate |
6422-84-0 | 97% | 1g |
$186.0 | 2024-04-18 | |
| A2B Chem LLC | AB72887-100mg |
Terephthalic acid diisopropyl ester |
6422-84-0 | 95% | 100mg |
$137.00 | 2024-04-19 | |
| abcr | AB460954-1g |
Terephthalic acid diisopropyl ester; . |
6422-84-0 | 1g |
€855.50 | 2025-02-14 | ||
| abcr | AB460954-100mg |
Terephthalic acid diisopropyl ester; . |
6422-84-0 | 100mg |
€233.10 | 2025-02-14 | ||
| Crysdot LLC | CD12048350-1g |
Diisopropyl terephthalate |
6422-84-0 | 97% | 1g |
$156 | 2024-07-24 | |
| Alichem | A019149896-5g |
Diisopropyl terephthalate |
6422-84-0 | 97% | 5g |
$757.50 | 2023-09-01 | |
| 1PlusChem | 1P003Q0N-100mg |
Diisopropyl terephthalate |
6422-84-0 | 95% | 100mg |
$160.00 | 2024-04-22 |
Diisopropyl terephthalate 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
6422-84-0 (Diisopropyl terephthalate) 関連製品
- 120-33-2(Ethyl 3-methylbenzoate)
- 636-53-3(Diethyl isophthalate)
- 13756-42-8(tert-Butyl 4-Methylbenzoate)
- 4105-92-4(Triethyl benzene-1,3,5-tricarboxylate)
- 120-51-4(Benzyl benzoate)
- 143726-85-6(Tert-Butyl 4-(hydroxymethyl)benzoate)
- 636-09-9(Diethyl terephthalate)
- 19851-61-7(Dibenzyl terephthalate)
- 94-08-6(Ethyl p-toluate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6422-84-0)Diisopropyl terephthalate

清らかである:99%
はかる:1g
価格 ($):167.0